

chemical structure and molecular weight of Urapidil-d4 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Urapidil-d4 Hydrochloride

Cat. No.: B15142383

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An In-depth Technical Guide to Urapidil-d4 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to **Urapidil-d4 hydrochloride**. This deuterated analog of the antihypertensive agent Urapidil serves as a valuable tool in pharmacokinetic and metabolic studies.

Core Data Presentation

The fundamental chemical and physical properties of **Urapidil-d4 hydrochloride** are summarized in the table below for easy reference and comparison.

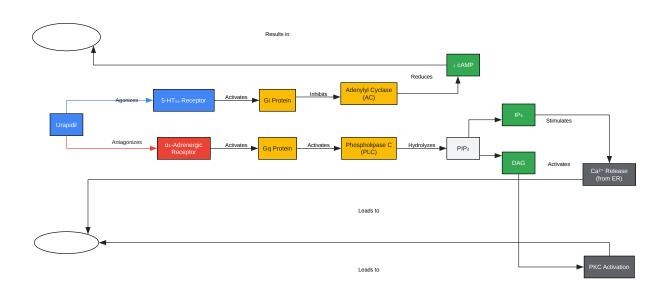


Property	Value
Chemical Name	1,3-dimethyl-6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl-d4]propyl]amino]-2,4(1H,3H)-pyrimidinedione hydrochloride
Molecular Formula	C20H26D4CIN5O3
Molecular Weight	427.96 g/mol
CAS Number	1794979-63-7
Appearance	White to off-white solid
Mechanism of Action	α ₁ -adrenergic receptor antagonist and 5-HT _{1a} receptor agonist

Signaling Pathway of Urapidil

Urapidil exhibits a dual mechanism of action, contributing to its antihypertensive effects. It acts as an antagonist at α_1 -adrenergic receptors and as an agonist at 5-HT_{1a} serotonin receptors. The following diagram illustrates the primary signaling pathways modulated by Urapidil.





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Caption: Urapidil's dual signaling pathway.

Experimental Protocols High-Performance Liquid Chroma

High-Performance Liquid Chromatography (HPLC) for Urapidil Analysis

A common method for the quantification of Urapidil in pharmaceutical formulations involves reverse-phase HPLC.

1. Chromatographic Conditions:



- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM ammonium dihydrogen phosphate), often with a small amount of a modifier like triethylamine, adjusted to a specific pH (e.g., pH 5.5 with phosphoric acid). The ratio is typically isocratic, for example, 25:75 (v/v) acetonitrile to buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 270 nm.
- Injection Volume: 20 μL.
- 2. Standard Solution Preparation:
- Accurately weigh and dissolve a known amount of Urapidil reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 400 µg/mL).
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-160 μg/mL).
- 3. Sample Preparation:
- For solid dosage forms, accurately weigh and crush a number of tablets to a fine powder.
- Transfer a portion of the powder equivalent to a known amount of Urapidil into a volumetric flask.
- Add a portion of the dissolution solvent (e.g., acetonitrile), sonicate to ensure complete dissolution, and then dilute to volume with the same solvent.
- Filter the resulting solution through a 0.45 μm filter before injection.
- 4. Analysis:
- Inject the standard and sample solutions into the HPLC system.



 Quantify the amount of Urapidil in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Competitive Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of **Urapidil-d4 hydrochloride** for its target receptors (α_1 -adrenergic or 5-HT_{1a}).

1. Materials:

- Cell membranes expressing the receptor of interest.
- A suitable radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors, or [³H]-8-OH-DPAT for 5-HT_{1a} receptors).
- Urapidil-d4 hydrochloride (unlabeled competitor).
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
- Scintillation cocktail and a scintillation counter.
- Glass fiber filters.

2. Procedure:

- Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the
 radioligand, and varying concentrations of **Urapidil-d4 hydrochloride**. Include tubes for total
 binding (no competitor) and non-specific binding (a high concentration of a known unlabeled
 ligand).
- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
- Termination: Stop the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

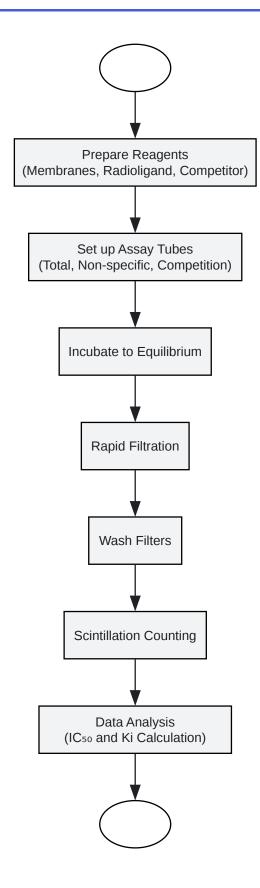


- Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- 3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding as a function of the logarithm of the Urapidil-d4
 hydrochloride concentration.
- Determine the IC₅₀ value (the concentration of **Urapidil-d4 hydrochloride** that inhibits 50% of the specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.





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Caption: Competitive radioligand binding assay workflow.



To cite this document: BenchChem. [chemical structure and molecular weight of Urapidil-d4 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142383#chemical-structure-and-molecular-weight-of-urapidil-d4-hydrochloride]

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